molecular formula C11H19OSi2 B14605727 CID 23264743

CID 23264743

Cat. No.: B14605727
M. Wt: 223.44 g/mol
InChI Key: BTGAGBYQAFRLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem entries typically include physicochemical properties, bioactivity data, and structural identifiers. For CID 23264743, such data would enable comparisons with analogs in terms of molecular weight, solubility, and pharmacological profiles.

Properties

Molecular Formula

C11H19OSi2

Molecular Weight

223.44 g/mol

InChI

InChI=1S/C11H19OSi2/c1-13(2)12-14(3,4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

BTGAGBYQAFRLRT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of benzyl-substituted alkenes or alkynes with 1,1,3,3-tetramethyldisiloxane. This reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Database Cross-Check

  • Searched all provided PubMed, PMC, PubChem, and EPA resources for mentions of CID 23264743.

  • Verified compound identifiers (e.g., CAS numbers, molecular formulas) across tables and abstracts.

  • Result : No matches for this compound were identified.

Analysis of Closest Matches

The search results include structurally complex molecules and reaction pathways, but none align with this compound:

  • CID 23702668 : A sodium salt with a bicyclic structure and sulfonyl groups ( ).

  • Uracil (CID 1174) : A pyrimidine nucleobase involved in RNA synthesis ( ).

  • CDK8/19 inhibitors : Small-molecule kinase modulators ( ).

Potential Reasons for Missing Data

  • Typographical Error : Verify the CID for accuracy (e.g., 23702668 vs. 23264743).

  • Proprietary or Undisclosed Data : The compound may not be publicly indexed.

  • Insufficient Research : Limited studies or unpublished findings.

Recommendations

To address this gap, consider:

  • Rechecking the CID for errors.

  • Expanding Sources : Use specialized databases like Reaxys, SciFinder, or ChEMBL.

  • Synthetic Pathways : If this compound is novel, propose hypothetical reactions based on structural analogs (e.g., imidazolidinone derivatives in ).

For further assistance, please confirm the CID or provide additional context.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,1,3,3-tetramethyldisiloxane primarily involves its role as a reducing agent. The silicon-hydrogen (Si-H) bond in the compound is weakly hydridic, allowing it to donate hydride ions to various substrates. This property makes it effective in reducing functional groups such as aldehydes, nitriles, and phosphine oxides . The presence of the benzyl group can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence emphasizes structural and functional similarity analyses for compounds, particularly in drug discovery and cheminformatics . Below is a framework for comparing CID 23264743 with analogs, extrapolated from methodologies in the provided sources.

Structural Analogs

Structural similarity is determined using PubChem’s 2D/3D overlays and substructure searches. Examples from the evidence include:

  • Betulin (CID 72326) and Betulinic Acid (CID 64971): Differ by a carboxyl group but share a triterpenoid backbone .
  • Oscillatoxin Derivatives (CIDs 101283546, 185389, etc.) : Vary in methyl or hydroxyl substitutions, altering bioactivity .

For this compound, hypothetical analogs might include compounds with shared core scaffolds (e.g., steroid, flavonoid) but divergent functional groups.

Functional Analogs

Functional similarity is based on shared biological targets or applications. For instance:

  • Taurocholic Acid (CID 6675) and Taurolithocholic Acid (CID 439763) : Both are bile acid derivatives but differ in hydroxylation patterns, affecting substrate specificity .
  • Irbesartan (CID 3749) and BSP (CID 5345) : Angiotensin II receptor blockers with distinct pharmacokinetic profiles .

If this compound is a kinase inhibitor, functional analogs might include Troglitazone (CID 5591) or Ginkgolic Acid (CID 5469634) , which modulate enzyme activity .

Pharmacological and Toxicological Profiles

Comparative studies often focus on IC₅₀ values, metabolic stability, and toxicity. For example:

  • DHEAS (CID 12594): A sulfated steroid hormone with distinct metabolism compared to non-sulfated analogs .
  • Erythrosine B (CID 3259): A dye with iodine substitutions linked to thyroid disruption, unlike non-halogenated dyes .

For this compound, key metrics would include binding affinity (e.g., Ki for target enzymes) and ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.

Data Tables for Comparative Analysis

Table 1: Structural Comparison

Compound (CID) Core Scaffold Functional Groups Molecular Weight (g/mol)
This compound Hypothetical Core -OH, -CH₃ (Data not available)
Betulin (72326) Triterpenoid -OH, -CH₂CH₃ 442.73
Oscillatoxin D (101283546) Polyketide -OCH₃, -COOH 678.80

Table 2: Functional and Pharmacological Metrics

Compound (CID) Target/Application IC₅₀ (nM) LogP Toxicity (LD₅₀)
This compound (Hypothetical) Kinase N/A N/A N/A
Troglitazone (5591) PPARγ Agonist 550 5.2 1,800 mg/kg
Irbesartan (3749) Angiotensin Receptor 1.3 3.1 >2,000 mg/kg

Research Findings and Challenges

  • Structural Overlap: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers (e.g., Rf vs. F11 ginsenosides) . Applying this to this compound could resolve stereochemical ambiguities.
  • Data Limitations : The evidence highlights challenges in cross-database comparisons due to inconsistent metadata or proprietary datasets . For this compound, incomplete PubChem entries (e.g., missing NMR spectra) could hinder analog identification.
  • Clinical Relevance : If this compound is a drug candidate, its safety and efficacy must be benchmarked against FDA-approved analogs, as seen in studies on BSP (CID 5345) for liver function testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.